

KR-30031: A Technical Overview of a Multidrug Resistance Modulator

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Compound of Interest

Compound Name: KR30031

Cat. No.: B1673764

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of KR-30031, a promising agent for overcoming multidrug resistance (MDR) in cancer therapy. This document collates available data on its chemical structure, mechanism of action, and pharmacological properties, presenting it in a format amenable to scientific and research audiences.

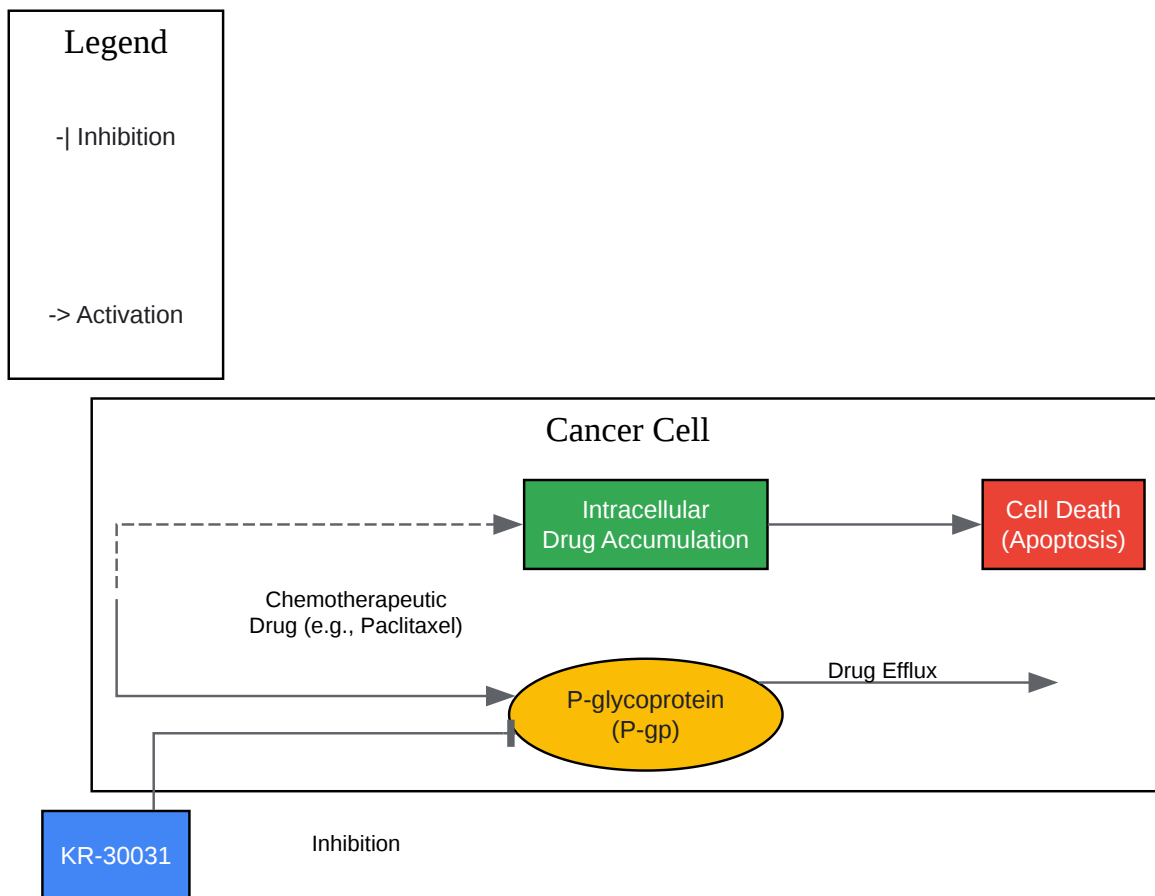
Chemical Structure and Properties

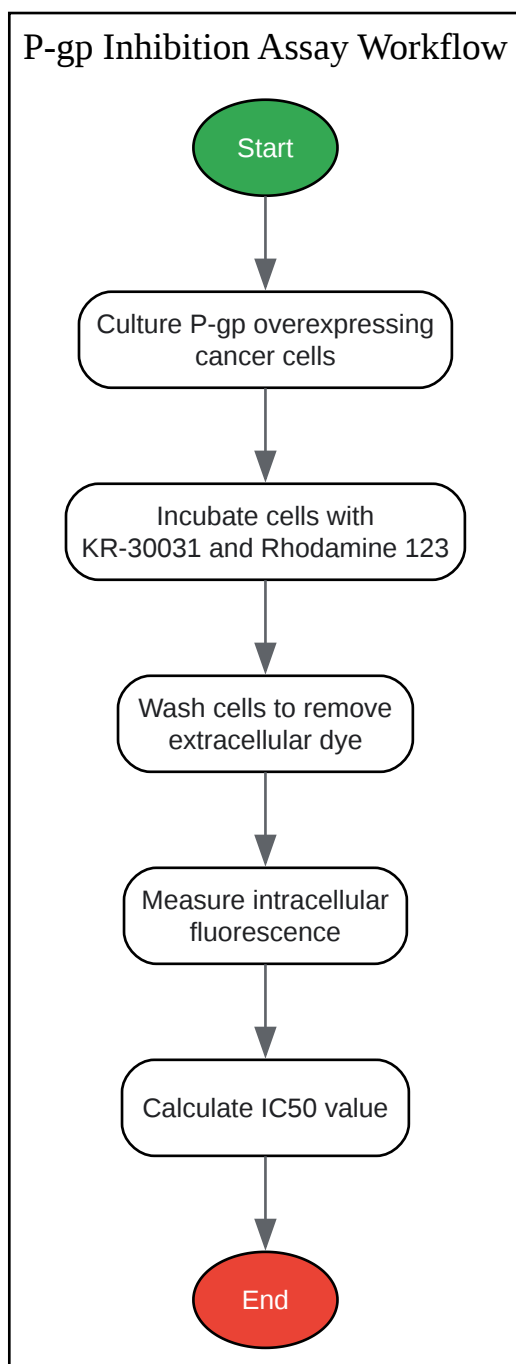
KR-30031 is a synthetic compound classified as a verapamil analog. While a definitive IUPAC name or a machine-readable SMILES string is not readily available in public chemical databases, its molecular structure has been published.

(Note: As a specific synthesis protocol for KR-30031 is not publicly available, a general scheme for the synthesis of verapamil analogs is provided for context but should not be considered a definitive protocol for KR-30031.)

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action for KR-30031 is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter. In cancer cells, the overexpression of P-gp leads to the efflux of a broad range of chemotherapeutic drugs, a primary cause of multidrug resistance. By inhibiting P-gp, KR-30031 effectively increases the intracellular concentration and, consequently, the cytotoxic efficacy of co-administered anticancer drugs like paclitaxel.





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